beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

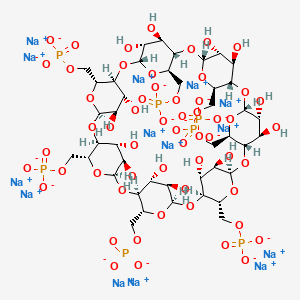

Beta-Cyclodextrin Phosphate Sodium Salt: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The addition of phosphate groups to beta-cyclodextrin increases its solubility in water and introduces negative charges, making it useful in various applications, including drug delivery and environmental remediation .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Cyclodextrin Phosphate Sodium Salt can be synthesized by reacting beta-cyclodextrin with phosphorylating agents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based or ether-based solvent. The reaction conditions, including temperature and pH, significantly influence the degree of phosphorylation and the distribution of phosphate groups on the cyclodextrin molecule. For instance, reactions at higher temperatures (e.g., 60°C) and higher pH levels (e.g., pH 11-12) tend to increase the ratio of mono- and diphosphate esters .

Industrial Production Methods: Industrial production of this compound typically involves large-scale phosphorylation reactions using similar reagents and conditions as described above. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for various applications .

化学反应分析

Types of Reactions: Beta-Cyclodextrin Phosphate Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the phosphate groups or the cyclodextrin ring itself.

Substitution: The phosphate groups can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cyclodextrin derivatives, while substitution reactions can produce a wide range of functionalized cyclodextrins .

科学研究应用

Beta-Cyclodextrin Phosphate Sodium Salt has numerous scientific research applications, including:

Chemistry: It is used as a solubilizing agent for hydrophobic compounds, enhancing their solubility in aqueous solutions.

Biology: The compound forms inclusion complexes with various biomolecules, facilitating their study and manipulation.

Medicine: It is employed in drug delivery systems to improve the solubility, stability, and bioavailability of pharmaceutical compounds.

Industry: The compound is used in environmental remediation to remove pollutants from water and soil

作用机制

The mechanism of action of Beta-Cyclodextrin Phosphate Sodium Salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic guest molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment. This encapsulation enhances the solubility and stability of the guest molecules. The phosphate groups introduce negative charges, which can interact with positively charged molecules, further stabilizing the inclusion complexes .

相似化合物的比较

- Alpha-Cyclodextrin Phosphate Sodium Salt

- Gamma-Cyclodextrin Phosphate Sodium Salt

- Sulfated Beta-Cyclodextrin

- Hydroxypropyl Beta-Cyclodextrin

- Methyl Beta-Cyclodextrin

Comparison: Beta-Cyclodextrin Phosphate Sodium Salt is unique due to its specific cavity size, which is suitable for encapsulating a wide range of guest molecules. Compared to alpha- and gamma-cyclodextrin derivatives, it offers a balance between cavity size and solubility. The phosphate groups enhance its solubility and introduce negative charges, making it particularly useful for applications requiring high solubility and stability .

生物活性

Beta-cyclodextrin phosphate sodium salt (β-CDP) is a derivative of beta-cyclodextrin (β-CD), modified to enhance its solubility and biological activity. This compound has garnered attention in various fields, particularly in drug delivery and biomedicine, due to its unique properties. This article explores the biological activity of β-CDP, focusing on its solubilizing effects, complexation capabilities, and potential therapeutic applications.

Overview of this compound

Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units. Its hydrophilic exterior and hydrophobic cavity allow it to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The introduction of phosphate groups significantly alters the physicochemical properties of β-CD, improving its solubilization capacity and biological compatibility.

Solubilization and Complexation Properties

The solubility of β-CDP is markedly improved compared to native β-CD. Research indicates that β-CDP can increase the solubility of poorly soluble drugs, making it a valuable excipient in pharmaceutical formulations. For instance, studies have shown that β-CDP can solubilize compounds like furosemide and amphotericin B more effectively than hydroxypropyl-β-cyclodextrin (HPβCD) .

Table 1: Solubilizing Capacity of β-CDP Compared to Other Cyclodextrins

| Drug | Solubilizing Agent | Maximum Solubility (mg/mL) | Reference |

|---|---|---|---|

| Furosemide | β-CDP | 7.8 | |

| Amphotericin B | β-CDP | 12.0 | |

| Hydrocortisone | β-CDP | 6.0 |

Antitumor Effects

The complexation of bioactive compounds with β-CDP has been shown to enhance their biological activities. For example, when combined with camptothecin, a well-known anticancer agent, the stability and antitumor efficacy were significantly increased compared to the free drug . Similar results were observed with other compounds such as dihydroquercetin and mansonone G, where the inclusion complexes demonstrated improved antioxidant and cytotoxic activities against cancer cell lines .

Antibacterial Activity

β-CDP has also been investigated for its antibacterial properties. A study demonstrated that nisin, a natural bacteriocin with limited stability at neutral pH, showed enhanced solubility and activity when complexed with cyclodextrins . This suggests that β-CDP could be utilized to improve the delivery and effectiveness of antibacterial agents.

Case Studies

- Complexation with Chrysin : In a study examining chrysin's solubilization using various cyclodextrins, it was found that β-CD significantly enhanced its bioavailability. The MTT assay indicated increased cell viability in Caco-2 cells treated with chrysin-β-CD complexes compared to free chrysin .

- Inclusion Complexes with Quercetin : Another study focused on quercetin's complexation with sulfobutylether-β-cyclodextrin, revealing that the inclusion complex exhibited superior antioxidant and antibacterial activities relative to free quercetin . This emphasizes the potential of cyclodextrins in enhancing the pharmacological profiles of natural compounds.

属性

IUPAC Name |

tetradecasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;;;;;;;;/m1............../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFLIXECRFTEY-IPRHCQSVSA-A |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Na14O56P7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2002.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。